6-Bromo-3-iodo-5-methylpyridin-2-amine
Description
Significance of Substituted Pyridines in Synthetic Chemistry and Advanced Materials
Substituted pyridines, which are pyridine (B92270) molecules with one or more hydrogen atoms replaced by other atoms or groups, are of paramount importance in synthetic chemistry and the development of advanced materials. wisdomlib.org Their utility stems from their versatile reactivity and the diverse functionalities that can be incorporated into the pyridine core. wisdomlib.orgnih.gov In synthetic chemistry, they serve as crucial intermediates and catalysts. wisdomlib.org The nitrogen atom in the pyridine ring imparts basic properties, making them effective catalysts in a range of reactions. wisdomlib.org Furthermore, the strategic placement of various substituents can modulate the electronic and steric properties of the pyridine ring, allowing for fine-tuning of its reactivity and selectivity in chemical transformations. wisdomlib.orgnih.gov
The pyridine scaffold is a key component in a multitude of pharmaceuticals and agrochemicals. nih.govrsc.org The ability to introduce different functional groups onto the pyridine ring is essential for structure-activity relationship (SAR) studies, a critical aspect of drug discovery and development. nih.gov In the realm of advanced materials, substituted pyridines are integral to the design of ligands for metal complexes, which have applications in catalysis, and as components of functional materials with specific electronic or optical properties. nih.govresearchgate.net
Overview of Halogenation and Amination in Pyridine Ring Systems
The introduction of halogen and amino groups onto a pyridine ring are fundamental transformations in organic synthesis. Halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). nih.govchemrxiv.org Harsh reaction conditions are often required, and achieving regioselectivity can be difficult. nih.govnih.gov However, various methods have been developed to overcome these challenges, including metalation-halogenation sequences and reactions involving pyridine N-oxides. nih.gov More recent strategies involve innovative approaches like ring-opening, halogenation, and ring-closing sequences to achieve selective halogenation under milder conditions. nih.govchemrxiv.org
Amination of pyridine rings, particularly the introduction of an amino group at the 2-position, is often accomplished through reactions like the Chichibabin amination, which uses sodium amide. epa.gov The development of efficient and selective amination methods for polyhalogenated pyridines is an active area of research, with modern protocols focusing on environmentally benign and practical approaches, sometimes utilizing water as a solvent. acs.org The presence of both halogens and an amino group on the pyridine ring provides multiple reactive sites for further functionalization, making polyhalogenated aminopyridines versatile synthetic intermediates. acs.org
Research Context of 6-Bromo-3-iodo-5-methylpyridin-2-amine within Halogenated Aminopyridine Derivatives
This compound is a specific example of a polyhalogenated aminopyridine that embodies the synthetic utility of this class of compounds. Its structure, featuring a bromine atom, an iodine atom, a methyl group, and an amino group on the pyridine core, presents a rich platform for a variety of chemical transformations. The differential reactivity of the C-Br and C-I bonds allows for selective cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of diverse aryl groups at specific positions. mdpi.com
This compound and its analogs are valuable intermediates in the synthesis of more complex molecules with potential biological activity. acs.orgmdpi.com Research in this area often focuses on developing efficient synthetic routes to these building blocks and exploring their subsequent functionalization to create libraries of novel compounds for screening in drug discovery and materials science applications. nih.govacs.org The study of compounds like this compound contributes to the broader understanding of the chemistry of halogenated pyridines and expands the toolbox available to synthetic chemists.
Properties of this compound
The chemical and physical properties of this compound are crucial for its application in research and synthesis.
| Property | Value | Source |
| Molecular Formula | C6H6BrIN2 | biosynth.comsigmaaldrich.commendelchemicals.comuni.lu |
| Molecular Weight | 312.93 g/mol | sigmaaldrich.commendelchemicals.com |
| CAS Number | 958357-86-3 | biosynth.comsigmaaldrich.comchemicalbook.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 135-140 °C | sigmaaldrich.com |
| Flash Point | 135 °C | biosynth.com |
| SMILES | Cc1nc(N)c(I)cc1Br | sigmaaldrich.com |
| InChI | 1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | sigmaaldrich.com |
| InChIKey | PEDOOHCESFJXBX-UHFFFAOYSA-N | sigmaaldrich.com |
This table is interactive. Users can sort and filter the data.
Detailed Research Findings
Research on compounds structurally related to this compound highlights their importance as synthetic intermediates. For instance, the commercially available 5-bromo-2-methylpyridin-3-amine (B1289001) has been utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives. mdpi.com These reactions, performed either directly or after acetylation of the amino group, allowed for the introduction of various arylboronic acids to create 5-aryl-2-methylpyridin-3-amine molecules. mdpi.com Such studies demonstrate the utility of halogenated aminopyridines in generating molecular diversity for biological screening. mdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6BrIN2 |
|---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
6-bromo-3-iodo-5-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrIN2/c1-3-2-4(8)6(9)10-5(3)7/h2H,1H3,(H2,9,10) |
InChI Key |
ZXEITNIEVABKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Br)N)I |
Origin of Product |
United States |
Reactivity and Advanced Chemical Transformations of 6 Bromo 3 Iodo 5 Methylpyridin 2 Amine
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of both iodo and bromo substituents makes 6-Bromo-3-iodo-5-methylpyridin-2-amine an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of highly functionalized pyridine (B92270) derivatives.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide. For a dihalogenated substrate like this compound, the key consideration is the selective reaction at one of the two halogenated sites.
In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides follows the general trend: I > Br > Cl > F. This well-established principle is a consequence of the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in the catalytic cycle.
Consequently, when this compound is subjected to Suzuki-Miyaura conditions with one equivalent of a boronic acid, the reaction is expected to occur selectively at the C3 position (the site of the iodo group). This chemoselectivity allows for the synthesis of 3-aryl-6-bromo-5-methylpyridin-2-amine derivatives. The remaining bromo group at the C6 position can then be used for a subsequent, different cross-coupling reaction, enabling the synthesis of non-symmetrical, polysubstituted pyridines.
The choice of catalyst and ligand is crucial for achieving high efficiency and yield in Suzuki-Miyaura reactions. Palladium-based catalysts are most commonly employed for this transformation.
Palladium Catalysts : A variety of palladium(0) and palladium(II) precatalysts can be used. Common examples include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]. These catalysts are effective for a wide range of substrates.
Nickel Catalysts : While less common for this specific type of transformation, nickel catalysts can offer complementary reactivity and are sometimes used for coupling with less reactive organic chlorides or for reactions where palladium is ineffective.
Ligands : The ligands coordinated to the metal center play a critical role in the reaction's success. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky biarylphosphines (e.g., SPhos, XPhos), stabilize the palladium catalyst, prevent its decomposition, and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The use of specific ligands can enhance reaction rates, improve yields, and broaden the substrate scope.
A study on the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) utilized Pd(PPh₃)₄ for successful Suzuki coupling reactions. This suggests that similar systems would be effective for the more complex this compound.
Table 1: Representative Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Halopyridines This table is illustrative and based on common systems for related compounds.
| Catalyst Precursor | Ligand | Typical Substrates |
|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral) | Aryl iodides, Aryl bromides |
| Pd(OAc)₂ | SPhos or XPhos | Aryl bromides, Aryl chlorides (more challenging) |
| PdCl₂(dppf) | dppf (integral) | Wide range of aryl halides |
The electronic nature of the boronic acid and the specific reaction conditions also significantly impact the outcome of the Suzuki-Miyaura coupling.
Boronic Acid Substituents : Boronic acids bearing electron-withdrawing groups tend to undergo transmetalation more readily than those with electron-donating groups. However, a major challenge with some boronic acids, particularly certain heteroaromatic and polyfluorinated ones, is their instability and tendency to undergo protodeboronation (cleavage of the C-B bond) under the basic reaction conditions.
Reaction Conditions :
Base : A base is required to activate the boronic acid and facilitate the transmetalation step. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and prevent side reactions.
Solvent : The reaction is typically carried out in aprotic polar solvents like dioxane, dimethylformamide (DMF), or toluene, often with the addition of water to help dissolve the base and facilitate the reaction.
Temperature : The reaction temperature is typically elevated, often between 80-100 °C, to ensure a reasonable reaction rate.
Table 2: Influence of Boronic Acid Substituents on Suzuki-Miyaura Coupling This table presents expected reactivity trends.
| Boronic Acid | Substituent Type | Expected Reactivity | Potential Issues |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Electron-donating | Slower transmetalation | Generally stable |
| Phenylboronic acid | Neutral | Standard reactivity | Generally stable |
| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | Faster transmetalation | Generally stable |
| 2-Furylboronic acid | Heteroaromatic | Prone to decomposition | Protodeboronation |
Other Carbon-Carbon Bond-Forming Reactions (e.g., Sonogashira)
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another powerful tool for modifying this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling is expected to proceed with high selectivity at the more reactive C-I bond. This allows for the synthesis of 3-alkynyl-6-bromo-5-methylpyridin-2-amines. These alkynylated pyridines are valuable intermediates for further transformations or as final products in various applications. Studies on similar bromo- and iodo-substituted pyridines have demonstrated efficient and selective Sonogashira couplings. The typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also often serves as the solvent.
Table 3: Typical Conditions for Selective Sonogashira Coupling at the C-I Position This table is illustrative of general Sonogashira conditions.
| Component | Example Reagent | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ | Main catalyst for C-C bond formation |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the reaction with the alkyne |
| Base | Triethylamine (Et₃N) | Activates the alkyne and neutralizes HX |
| Solvent | DMF or THF | Reaction medium |
| Alkyne Substrate | Phenylacetylene | Coupling partner |
Carbon-Heteroatom Bond-Forming Reactions (e.g., C-N bond formation)
The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is crucial in the synthesis of pharmaceuticals and other biologically active molecules. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it represents a key method for achieving this transformation.
For this compound, a selective Buchwald-Hartwig reaction at the C-I position would furnish 3-amino-substituted pyridines, while leaving the C-Br bond intact for subsequent chemistry. This reaction requires a palladium precatalyst, a specialized phosphine ligand (e.g., BINAP, Xantphos), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
Alternatively, copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, can also be employed, particularly for amination at electron-rich positions. These reactions often use a copper(I) salt and may require higher reaction temperatures but can be effective for a wide range of amine nucleophiles, including primary and secondary amines, amides, and heterocycles.
Direct C-H Functionalization Strategies
Direct C-H functionalization is an atom-economical and efficient strategy for modifying complex molecules like pyridines, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net However, the electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom pose significant challenges to achieving high regioselectivity. researchgate.netbeilstein-journals.org
Functionalization at the meta-position (C5) of the pyridine ring is particularly challenging due to the ring's inherent electronic properties, which favor reactions at the ortho (C2, C6) and para (C4) positions. nih.govresearchgate.net For the substrate this compound, the only available C-H bond is at the C4 position. However, understanding meta-selective strategies is crucial for related pyridine derivatives.
Recent advancements have utilized temporary dearomatization, directing groups, or non-directed metalation to achieve meta-selectivity. snnu.edu.cnnih.gov One approach involves converting the pyridine into a more electron-rich dearomatized intermediate, such as an enamine or dienamine. snnu.edu.cnresearchgate.net These intermediates are most nucleophilic at the position corresponding to the meta-position of the original pyridine, allowing for reaction with electrophiles before rearomatization. snnu.edu.cn While direct meta-functionalization is not applicable to this compound due to substitution at the C5 position, these principles are key for designing syntheses of analogous structures. For many 2-substituted pyridines, C5-selective borylation has been achieved in excellent yields, although the presence of halogens can decrease selectivity. snnu.edu.cn
Directed Metalation:
Directed ortho metalation (DoM) is a powerful technique where a functional group (Directing Metalation Group, DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgwikipedia.org In this compound, the primary amine at the C2 position can act as a DMG. The amino group can direct metalation to the C3 position. However, this position is already substituted with an iodine atom. The pyridyl nitrogen itself can also act as a directing group. wikipedia.orgrsc.org The use of highly hindered amide bases like TMPMgCl•LiCl has been shown to be effective for the metalation of electron-poor heterocycles. harvard.edu
Non-Directed Functionalization:
Non-directed C-H functionalization avoids the need for a directing group and typically relies on the intrinsic reactivity of the C-H bonds. researchgate.net These reactions often require an excess of the substrate and can suffer from poor regioselectivity. researchgate.net However, the development of specialized ligands, such as 2-pyridones, has been shown to accelerate palladium-catalyzed non-directed C-H activation, even allowing for the use of the arene as the limiting reagent. nih.gov For a substrate like this compound, the C4-H bond is the sole target for such a reaction. The regioselectivity would be inherently controlled, offering a potential route for introducing substituents at this position.
Table 1: Comparison of C-H Functionalization Strategies for Pyridines
| Strategy | Mechanism | Position Targeted | Key Features |
| Meta-Selective (via Dearomatization) | Temporary conversion to an electron-rich intermediate followed by electrophilic attack. snnu.edu.cn | C3 or C5 | Overcomes inherent electronic bias; allows access to meta-substituted products. nih.gov |
| Directed Ortho Metalation (DoM) | A directing group (e.g., -NH2) chelates a metal base, activating the adjacent C-H bond. wikipedia.orgbaranlab.org | C2 or C6 (relative to DMG) | High regioselectivity; powerful for specific bond formation. organic-chemistry.org |
| Non-Directed Functionalization | Direct reaction at the most reactive C-H bond, often catalyzed by transition metals. nih.gov | C2, C4 (electronically favored) | No need for directing groups; ligand development is key to improving reactivity and selectivity. researchgate.net |
The formation of C-S bonds in pyridines is of significant interest as sulfur-containing pyridines are prevalent in pharmaceuticals and materials science. researcher.life While traditional methods often rely on transition-metal-catalyzed cross-coupling of halopyridines, recent efforts have focused on transition-metal-free approaches. researcher.liferesearchgate.net
These methods often proceed through the functionalization of pyridine-N-oxides or the deaminative transformation of aminopyridines. researcher.life For polyhalogenated pyridines, metal-free site-selective C-N bond formation has been demonstrated, where the site of reaction can be tuned by the nature of the heterocyclic core. rsc.org Although direct C-H thiolation under metal-free conditions is an emerging area, another strategy involves the reaction of pyridines with a Lewis acid to enhance their electrophilicity, followed by nucleophilic attack. For instance, activation with BF₃·OEt₂ facilitates the C4-regioselective addition of phosphine oxide anions. acs.org A similar strategy could potentially be envisioned for C-S bond formation at the C4 position of this compound using appropriate sulfur nucleophiles.
Dearomatization Reactions of Pyridine Core
Dearomatization reactions transform flat, aromatic pyridines into three-dimensional, saturated, or partially saturated structures like dihydropyridines and piperidines. chemistryviews.orgnih.gov These products are valuable building blocks in medicinal chemistry. mdpi.com
The reduction of pyridines to dihydropyridines requires breaking the aromatic system without proceeding to full reduction to the piperidine. nih.gov This can be achieved through various catalytic methods.
Hydroboration: Ruthenium complexes can catalyze the regioselective 1,4-hydroboration of pyridines with pinacolborane (HBpin) to yield N-boryl-1,4-dihydropyridines. acs.org Similarly, earth-abundant organolanthanide catalysts have been used for highly efficient 1,2-regioselective hydroboration of a broad range of pyridines. researchgate.net
Hydrosilylation/Hydrogenation: A cascade reaction involving borane-catalyzed hydroboration followed by hydrogenation can effectively reduce pyridines. sci-hub.se
Transfer Hydrogenation: Chiral spiro-bicyclic bisboranes have been used as catalysts for the enantioselective reduction of substituted pyridines via a 1,4-hydroboration followed by a transfer hydrogenation step. researchgate.net
Metal-Free Reduction: Amine boranes have been identified as mild and selective reagents for the reduction of N-heteroarenes to afford N-substituted 1,4- and 1,2-dihydropyridines. nih.gov
The regioselectivity of pyridine dearomatization (1,2- vs. 1,4-addition) is a critical aspect and can be controlled by the choice of catalyst, reagents, and substrate substitution pattern.
1,4-Dihydropyridines: Cobalt-catalyzed reactions have shown that hydrogen bonding between the substrate and the catalyst can direct hydride transfer to the 4-position of the pyridine ring. acs.org Copper hydride catalysts are also effective for stereoselective 1,4-dearomatization. mdpi.com The reduction of pyridine-3,5-dicarboxylates with sodium cyanoborohydride is a known method for synthesizing 3,5-disubstituted 1,4-dihydropyridines. rsc.org
1,2-Dihydropyridines: Thorium complexes have been shown to catalyze a highly 1,2-regioselective hydroboration of various substituted pyridines. acs.org The reduction of pyridinium (B92312) salts with sodium borohydride, known as the Fowler Reduction, typically yields 1,2-dihydropyridines, although selectivity can be an issue. nih.gov
The scope of these reactions is broad, tolerating a wide range of functional groups. acs.orgresearchgate.net However, sterically hindered pyridines, such as 2-substituted ones, may show reduced reactivity in some catalytic systems. acs.org For this compound, the electronic effects of the amino, bromo, and iodo groups, along with the steric hindrance from the methyl and bromo groups, would significantly influence the regioselectivity and feasibility of dearomatization reactions.
Table 2: Regioselectivity in Catalytic Dearomatization of Pyridines
| Product | Catalyst/Reagent Example | Key Features of the Method |
| 1,4-Dihydropyridines | Ru-complex / HBpin acs.org | Effective for 3-substituted pyridines; 2-substituted pyridines may be unreactive. acs.org |
| (Ph-BPE)CuH mdpi.com | High stereoselectivity; products can be re-aromatized or reduced in situ. mdpi.com | |
| Sodium Cyanoborohydride rsc.org | Specific for producing 3,5-disubstituted 1,4-dihydropyridines. rsc.org | |
| 1,2-Dihydropyridines | Thorium-complex / HBpin acs.org | Highly 1,2-regioselective; tolerates a range of meta- and para-substituents. acs.org |
| Organolanthanide-catalyst / HBpin researchgate.net | Atom-efficient and highly regioselective for 1,2-dearomatization. researchgate.net | |
| Sodium Borohydride (Fowler Reduction) nih.gov | Classic method for activated pyridines, but can have limited selectivity. nih.gov |
Halogen Atom Exchange and Isomerization Studies
Direct experimental data on the halogen atom exchange and isomerization of this compound is not present in the current body of scientific literature. The following sections, therefore, draw upon research conducted on analogous, but not identical, halopyridine structures to provide a theoretical framework for how this compound might behave under similar conditions.
Base-Catalyzed Aryl Halide Isomerization in Halopyridines
Base-catalyzed isomerization has been explored as a method to achieve unconventional substitution patterns in aryl halides. nih.gov For instance, studies on 3-bromopyridines have demonstrated their isomerization to 4-bromopyridines, which can then undergo selective substitution. nih.govchemrxiv.orgrsc.org This tandem process allows for the use of more readily available 3-bromopyridines to synthesize less accessible 4-substituted pyridines. nih.govrsc.org
The process is typically facilitated by a strong base in a suitable solvent. While specific conditions for this compound have not been reported, research on other halopyridines has utilized bases such as potassium hydroxide (B78521) with 18-crown-6 (B118740) in N,N-dimethylacetamide. amazonaws.com
Table 1: Examples of Base-Catalyzed Isomerization in Bromoarenes
| Starting Material | Product(s) | Base/Conditions | Reference |
| 3-Bromopyridine | 4-Bromopyridine | P4-t-Bu, cyclohexane | amazonaws.comresearchgate.net |
| 1,2,4-Tribromobenzene (B129733) | 1,3,5-Tribromobenzene (B165230) | Base-catalyzed | nih.gov |
| 3- and 5-Bromopyridine mixture | Single 4-substituted product | Base-catalyzed | nih.govrsc.org |
| 4-Iodobenzotrifluoride | Isomerization observed | P4-t-Bu | amazonaws.com |
This table is illustrative of the general reaction type and does not include data for this compound.
Mechanistic Insights into Halogen Migration
The mechanism of base-catalyzed halogen migration in halopyridines is thought to proceed through the formation of pyridyne intermediates. nih.govchemrxiv.orgamazonaws.com In the case of 3-bromopyridines, the base abstracts a proton to form a pyridyne, which is then re-halogenated to yield the isomerized product. The selectivity for the 4-substituted product is driven by a facile nucleophilic aromatic substitution (SNAr) reaction at the 4-position of the isomerized intermediate. nih.govchemrxiv.orgamazonaws.com
This "halogen dance" chemistry involves the rearrangement of halogenated arenes under basic conditions, often resulting in regioisomeric mixtures. nih.gov Early work by Bunnett on the isomerization of 1,2,4-tribromobenzene to 1,3,5-tribromobenzene indicated an intermolecular halogen transfer mechanism. nih.gov
For the specific compound this compound, any potential isomerization would be more complex due to the presence of two different halogen atoms (bromo and iodo) and the directing effects of the amino and methyl groups. The relative lability of the C-I versus the C-Br bond would be a critical factor in determining the outcome of any such reaction.
Further research, including computational and experimental studies, would be necessary to elucidate the specific pathways of halogen exchange and isomerization for this compound. researchgate.netnih.govrsc.orgchemrxiv.orgnih.gov
Computational Investigations and Theoretical Studies on 6 Bromo 3 Iodo 5 Methylpyridin 2 Amine
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the structural and electronic properties of molecules. This method allows for the calculation of various parameters that provide insights into the behavior of a compound. However, no specific DFT studies have been published for 6-bromo-3-iodo-5-methylpyridin-2-amine.
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity and properties. Key aspects of this analysis include the distribution of electrons and the energies of the frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. For this compound, specific values for HOMO, LUMO, and the energy gap have not been computationally determined and reported.
Analysis of the charge density distribution provides a picture of how electrons are shared among the atoms in a molecule. This is crucial for understanding intermolecular interactions and the reactivity of different sites within the molecule. The electron density on the pyridyl nitrogen atom, in particular, influences the compound's basicity and its ability to coordinate with metal ions. However, no specific data on the charge density distribution or the electron density on the pyridyl nitrogen of this compound is available.
Spectroscopic Property Prediction and Validation
Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Theoretical calculations of vibrational spectra, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), can aid in the assignment of experimentally observed vibrational bands to specific molecular motions. This synergy between theory and experiment is a powerful tool for structural elucidation. To date, no predicted or experimental FT-IR or FT-Raman spectra for this compound have been published.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules like this compound. These predictions are crucial for the structural elucidation and verification of synthesized compounds. The theoretical chemical shifts for ¹H and ¹³C are typically calculated using methods such as the B3LYP/6-311++G(d,p) level of theory. These calculated values are then correlated with experimental data to confirm the molecular structure.
For substituted pyridines, the chemical shifts are influenced by the electronic environment of each nucleus. In this compound, the electronegative bromine and iodine atoms, along with the amino and methyl groups, create a unique electronic distribution around the pyridine (B92270) ring, affecting the shielding of each proton and carbon atom.
A comparative analysis of predicted and experimental NMR data for similar substituted pyridines demonstrates a strong correlation, validating the accuracy of the computational models. For instance, in a study on 2-Bromo-3-methylpyridine, the predicted ¹H NMR chemical shifts were in close agreement with the experimental values. chemicalbook.com
| Proton | Predicted Chemical Shift (ppm) |
| H (on C4) | 7.50-7.60 |
| CH₃ | 2.30-2.40 |
| NH₂ | 4.50-5.00 |
This table is interactive. Click on the headers to sort the data.
Reaction Mechanism Elucidation and Transition State Analysis
Computational studies are instrumental in understanding the intricate mechanisms of chemical reactions involving this compound.
Mechanistic Pathways of Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. For a substrate like this compound, this reaction can be used to introduce various aryl or vinyl groups. Computational studies, often employing DFT, can model the entire catalytic cycle, which typically involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond (C-Br or C-I). The lower bond dissociation energy of the C-I bond suggests that oxidative addition is more likely to occur at the 3-position.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic fragments on the palladium catalyst couple and are eliminated, regenerating the catalyst and forming the final product.
DFT calculations can determine the energy barriers for each step, identifying the rate-determining step and providing insights into the reaction kinetics. rsc.orgnih.gov Studies on similar bromo- and iodo-substituted pyridines in Suzuki-Miyaura reactions have shown that the choice of catalyst, base, and solvent significantly influences the reaction pathway and yield. mdpi.commdpi.comresearchgate.net
Energetics and Selectivity of Halogenation and Amination Steps
The synthesis of this compound involves specific halogenation and amination steps. Computational analysis can shed light on the energetics and regioselectivity of these processes.
Halogenation: The introduction of bromine and iodine onto the pyridine ring is governed by the directing effects of the existing substituents. Computational models can predict the most favorable sites for electrophilic halogenation by analyzing the electron density of the pyridine ring. nih.govnih.govchemrxiv.orgchemrxiv.orgacs.org
Amination: The introduction of the amino group at the 2-position can also be studied computationally. The energy profile of the reaction pathway can be mapped to understand the preference for amination at this specific position.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity.
Identification of Potential Sites for Nucleophilic/Electrophilic Attack
The MEP map of this compound would reveal regions of negative and positive electrostatic potential.
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In this molecule, the nitrogen atom of the pyridine ring and the amino group are expected to be electron-rich. researchgate.netresearchgate.net
Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The carbon atoms attached to the electronegative bromine and iodine atoms would exhibit a positive potential. researchgate.netresearchgate.net
MEP analysis helps in understanding the molecule's interaction with other reagents and plays a crucial role in predicting the regioselectivity of various reactions. researchgate.netresearchgate.netnih.gov It can explain why nucleophiles tend to attack at specific positions on the pyridine ring. sci-hub.seresearchgate.netmdpi.com
Table 2: Predicted MEP Characteristics (Note: This is an illustrative table based on general principles and data for similar molecules.)
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Pyridine Nitrogen | Negative | Site for electrophilic attack |
| Amino Group | Negative | Site for electrophilic attack |
| C-Br Bond Region | Positive | Site for nucleophilic attack |
| C-I Bond Region | Positive | Site for nucleophilic attack |
This table is interactive. Click on the headers to sort the data.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is crucial for understanding molecular stability and reactivity. youtube.com
The analysis can also reveal the nature of the carbon-halogen bonds, providing insights into their relative strengths and reactivities. The charge distribution calculated through NBO analysis complements the information obtained from MEP mapping, offering a more quantitative measure of the atomic charges and their influence on the molecule's chemical behavior. researchgate.net
Delocalization Interactions and Molecular Stability
Quantum chemical calculations on substituted N-heterocycles help to quantify these electronic interactions. rsc.org The lone pair of electrons on the exocyclic amino group can participate in resonance with the pyridine ring, increasing electron density within the ring and enhancing its stability. This delocalization is particularly significant. In contrast, the lone pair on the pyridine nitrogen is typically localized in an sp² hybrid orbital and does not participate in the aromatic system, a key distinction from heterocyles like pyrrole. youtube.com
The stability of the molecule is a result of the balance between these donating and withdrawing effects. The electron-donating amino and methyl groups contribute to stabilizing the π-system, while the powerful inductive withdrawal from the bromo and iodo substituents destabilizes it. Theoretical studies on halogenated pyridines confirm that halogen bonds can influence molecular stability and crystal packing. researchgate.netnih.govmdpi.com Computational methods like Natural Bond Orbital (NBO) analysis can be used to study the specific donor-acceptor interactions between the filled orbitals of the electron-donating groups and the empty orbitals of the electron-withdrawing groups and the ring, providing quantitative measures of their contribution to molecular stability.
| Substituent | Position | Primary Electronic Effect | Expected Impact on Ring Electron Density |
| **Amino (-NH₂) ** | 2 | Strong Electron-Donating (Resonance, +M) | Increases |
| Iodo (-I) | 3 | Strong Electron-Withdrawing (Inductive, -I) | Decreases |
| Methyl (-CH₃) | 5 | Weak Electron-Donating (Inductive, +I) | Increases |
| Bromo (-Br) | 6 | Strong Electron-Withdrawing (Inductive, -I) | Decreases |
Quantitative Structure-Activity Relationships (QSAR) and Design Principles
Quantitative structure-activity relationship (QSAR) models are powerful computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netchemrevlett.com These models are instrumental in rational drug design and allow for the prediction of the properties of novel molecules before their synthesis. researchgate.netopenrepository.com
Correlation with Hammett Substituent Constants
The Hammett equation is a foundational concept in physical organic chemistry that provides a framework for understanding the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates reaction rates and equilibrium constants through the equation: log(k/k₀) = ρσ, where σ is the substituent constant and ρ is the reaction constant. The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a substituent relative to hydrogen. libretexts.org A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. youtube.com
The reactivity of this compound can be analyzed by considering the Hammett constants for each of its substituents. Constants are typically defined for meta (σ_m) and para (σ_p) positions, which reflect the inductive and combined inductive/resonance effects, respectively. youtube.com
Amino Group (-NH₂): Has a strongly negative σ_p value (-0.66), indicating a powerful electron-donating effect via resonance. wikipedia.org
Methyl Group (-CH₃): Possesses a weakly negative σ_p value (-0.170), reflecting its electron-donating nature through induction and hyperconjugation. wikipedia.org
Halogens (-Br, -I): Have positive σ values, indicating they are electron-withdrawing. The inductive effect (-I) dominates over their weaker resonance effect (+M). For bromine, σ_p is +0.232 and σ_m is +0.393. For iodine, σ_p is +0.276 and σ_m is +0.353. wikipedia.org
| Substituent | Hammett Constant (σ_p) | Hammett Constant (σ_m) | Electronic Nature |
| **Amino (-NH₂) ** | -0.66 | -0.161 | Strong Electron-Donating |
| Methyl (-CH₃) | -0.170 | -0.069 | Weak Electron-Donating |
| Bromo (-Br) | +0.232 | +0.393 | Electron-Withdrawing |
| Iodo (-I) | +0.276 | +0.353 | Electron-Withdrawing |
| Data sourced from Hammett, 1937. wikipedia.org |
Computational Prediction of Novel Derivatives with Enhanced Reactivity
A primary goal of computational chemistry in drug discovery is to guide the synthesis of new molecules with improved properties. nih.gov QSAR models and other computational techniques are used to design and predict the efficacy of novel derivatives before undertaking synthetic efforts. nih.gov This in silico approach saves significant time and resources. chemrevlett.com
Starting with a lead compound like this compound, computational methods can be used to propose structural modifications and predict their effect on a desired property, such as binding affinity to a target protein or chemical reactivity. For example, a QSAR model might reveal that increasing the electron density at a specific position on the pyridine ring enhances biological activity.
A medicinal chemist could then design a series of virtual derivatives based on this principle. This could involve:
Replacing Electron-Withdrawing Groups: Swapping the bromo or iodo substituents with less electronegative groups or even electron-donating groups to modulate the electronic profile.
Modifying Electron-Donating Groups: Altering the amino or methyl groups to fine-tune their steric bulk or hydrogen-bonding capacity.
Introducing New Functional Groups: Adding substituents at the unoccupied C4 position to explore new interactions with a target binding site.
For each proposed derivative, computational software can calculate key molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, lipophilicity) and use the established QSAR model to predict its activity. nih.govtjnpr.org This allows for the high-throughput screening of virtual libraries of compounds, enabling researchers to prioritize the synthesis of only the most promising candidates. openrepository.comnih.gov
| Proposed Modification to Parent Compound | Rationale (Based on Electronic Effects) | Predicted Outcome on Reactivity |
| Replace Bromo at C6 with Chloro | Increase electronegativity and inductive withdrawal at C6. | Potentially alter regioselectivity in electrophilic reactions. |
| Replace Iodo at C3 with a Cyano (-CN) group | Introduce a very strong electron-withdrawing group (σ_p = +0.66). | Significantly decrease nucleophilicity of the ring. |
| Replace Methyl at C5 with Trifluoromethyl (-CF₃) | Change from an electron-donating group to a powerful electron-withdrawing group (σ_p = +0.54). | Drastically alter the molecule's overall electronic profile and lipophilicity. |
| Add a Hydroxy (-OH) group at C4 | Introduce a group capable of hydrogen bonding and resonance donation. | Enhance potential for specific interactions in a biological target and increase polarity. |
Advanced Material Science and Catalytic Applications
Design and Synthesis of Functionalized Pyridine-Based Ligands
The strategic placement of iodo and bromo groups on the pyridine (B92270) ring of 6-Bromo-3-iodo-5-methylpyridin-2-amine makes it an exceptionally valuable precursor for creating functionalized ligands. These halogen atoms serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful and practical method for synthesizing biaryl compounds from halogenated precursors and arylboronic acids. mdpi.com This reaction is well-tolerated by a wide range of functional groups and typically proceeds in high yields. mdpi.com While research may utilize commercially available precursors like 5-bromo-2-methylpyridin-3-amine (B1289001), the principles are directly applicable. mdpi.com The presence of both an iodine and a bromine atom on this compound offers the potential for selective or sequential couplings, given the generally higher reactivity of the C-I bond compared to the C-Br bond in such reactions. This allows for the stepwise introduction of different functionalities, leading to highly tailored and complex ligand structures.
Ligand Architectures for Transition Metal Catalysis
The 2-aminopyridine (B139424) moiety within the molecule is a classic bidentate chelating unit, capable of binding to a metal center through both the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. The true value of this compound, however, lies in its capacity for transformation into more elaborate ligand architectures.
By replacing the bromo and iodo groups, chemists can append additional coordinating groups, create sterically demanding structures to influence the coordination geometry around a metal, or introduce electronic diversity to fine-tune the catalytic activity of the resulting metal complex. For example, studies on related bromo-substituted tris[(2-pyridyl)methyl]amine (tpa) ligands have shown that halogen substitutions have a significant effect on the coordination and binding properties of the resulting zinc complexes. researchgate.net The introduction of such bulky or electronically-active groups onto the pyridine backbone can lead to weaker ligand fields, a tendency toward lower coordination numbers, and even hemilability, where one arm of the ligand can reversibly bind and unbind from the metal center. researchgate.net This modulation is critical for designing catalysts with specific activities and selectivities.
N,S-Ligand Systems and Their Coordination Chemistry
N,S-hybrid ligands, which contain both nitrogen and sulfur donor atoms, are of great interest in coordination chemistry and catalysis due to their ability to stabilize various metal oxidation states and promote unique reactivity. The structure of this compound is an ideal starting point for the synthesis of such ligands.
A synthetic route could involve the substitution of one of the halogen atoms with a sulfur-containing group. For instance, a palladium-catalyzed C-S cross-coupling reaction (e.g., Buchwald-Hartwig amination conditions adapted for thiols) with an appropriate thiol could install a thioether or thiolate functionality. The resulting molecule would feature the pyridine-amine N,N-chelating site alongside a new sulfur donor, creating a tridentate N,N,S-ligand. The coordination chemistry of such a ligand would be dictated by the geometric preferences of the target metal ion and the flexibility of the linker connecting the sulfur atom to the pyridine core. While specific research detailing the synthesis of N,S-ligands from this compound is not prominent, the chemical potential is clear based on established synthetic methodologies.
Pyridine Derivatives in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis. Pyridine and its derivatives are frequently used as nucleophilic catalysts, leveraging the lone pair of electrons on the ring nitrogen.
Nucleophilicity Enhancement for Catalytic Applications
The catalytic activity of a pyridine derivative is heavily influenced by the electronic nature of its substituents. In this compound, the substituents create a nuanced electronic profile. The amino (-NH₂) group at position 2 and the methyl (-CH₃) group at position 5 are both electron-donating groups (EDGs). These groups increase the electron density on the pyridine ring, thereby enhancing the nucleophilicity and basicity of the pyridine nitrogen. This increased nucleophilicity is crucial for its function in many catalytic cycles, such as in acylation reactions where the pyridine acts as an initial nucleophile.
Conversely, the bromo and iodo groups at positions 6 and 3 are electron-withdrawing groups (EWGs) via the inductive effect, which would tend to decrease the nitrogen's nucleophilicity. This electronic tug-of-war allows for fine-tuning of the catalyst's reactivity. The net electronic effect determines the optimal balance between nucleophilicity for catalytic turnover and the stability of reaction intermediates.
Development of Novel Pyridine-Based Organocatalysts
The multifunctional nature of this compound makes it a promising scaffold for the development of new classes of organocatalysts. The reactive halogen sites are key to this potential. For example, one or both halogens could be replaced with chiral moieties, leading to the creation of asymmetric organocatalysts for enantioselective synthesis.
Furthermore, the 2-amino group could be incorporated into a bifunctional catalyst design. It could act as a hydrogen-bond donor to activate a substrate while the pyridine nitrogen performs a nucleophilic attack. The development of such multi-functional catalysts is a major goal in modern organocatalysis, and this compound provides a robust and tunable platform for such investigations. The discovery of novel aminopyridine scaffolds as inhibitors for biological targets like kinases also highlights the broad utility of this chemical space in designing functional molecules. nih.gov
Incorporation into Metal-Organic Frameworks (MOFs) and Polymeric Materials
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal nodes linked by organic bridging ligands. The properties of these materials are directly related to the geometry and functionality of the organic linkers. This compound is a highly attractive, yet complex, building block for such materials.
To be used as a linker, the halogen atoms must first be converted into coordinating groups, such as carboxylates, nitriles, or other heterocyclic moieties. This can be achieved through well-established organic transformations. For example, a double Suzuki coupling could attach phenylcarboxylic acid groups at the 3- and 6-positions, creating a V-shaped dicarboxylate linker. The methyl and amino groups would then serve as functional "struts" decorating the pores of the resulting MOF.
The differential reactivity of the C-I and C-Br bonds presents a particularly exciting opportunity for creating highly complex or multifunctional materials. A stepwise functionalization could be employed, first reacting at the more labile iodo position and then performing a different reaction at the bromo position. This would lead to asymmetric linkers, which can result in materials with unique network topologies and functionalities that are difficult to achieve with symmetrical building blocks.
Pyridine-Functionalized Polymer Supports for Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in industrial processes, including ease of separation and catalyst reusability. rsc.org Polymer-supported catalysts are a key class of heterogeneous catalysts, combining the reactivity of a homogeneous catalyst with the benefits of a solid support.
Pyridine and its derivatives are widely used as ligands in metal-catalyzed reactions. acs.org Attaching these pyridine ligands to a polymer backbone creates a solid-supported catalyst. The general approach involves modifying a polymer with pyridine-containing units that can then coordinate with catalytically active metal centers, such as palladium or cobalt. acs.orgresearchgate.net
While direct studies using this compound were not identified, its structure is well-suited for this purpose. The amino group provides a reactive handle for grafting the molecule onto a pre-functionalized polymer support. Alternatively, the bromo and iodo groups can be used in cross-coupling reactions to attach the pyridine unit to a polymer chain. Once immobilized, the pyridine nitrogen can act as a ligand to stabilize metal nanoparticles (e.g., Pd-NPs), creating a robust and recyclable catalyst for reactions like C-H bond activation or hydrogenations. researchgate.net The amide functional groups within a polymer backbone can also help concentrate polar substrates within the polymer's domains, potentially accelerating catalytic reactions. acs.org
Bimetallic-Organic Frameworks with Pyridine Moieties as Catalysts
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. alfa-chemistry.com Their high surface area, tunable pore size, and chemical diversity make them highly attractive for applications in gas storage, separation, and catalysis. alfa-chemistry.comnih.gov Bimetallic MOFs, which incorporate two different metals, can exhibit synergistic effects, leading to enhanced catalytic activity. nih.gov
Pyridine-containing ligands are excellent building blocks for MOFs because the nitrogen atom can effectively coordinate with metal ions. alfa-chemistry.com These are often referred to as pyridine MOFs linkers. alfa-chemistry.com The structure of this compound offers multiple potential coordination sites (the pyridine nitrogen and the exocyclic amino group), making it a candidate for designing novel MOF architectures.
The synthesis of a bimetallic MOF could involve using this pyridine derivative as a linker to connect two different types of metal ions within a single framework. The resulting material would possess the properties of both metals, potentially enabling multi-step catalytic reactions within the MOF's pores. The bromo and iodo groups could also be subjected to post-synthetic modification, allowing for the introduction of further functionalities into the MOF structure after its initial assembly. This strategy is a key method for creating highly functionalized and task-specific catalysts. nih.gov
Applications in Advanced Chemical Sensors
Chemical sensors are devices that detect and respond to specific chemical species. Pyridine-based compounds are frequently employed in the design of optical sensors due to their distinct spectroscopic properties. mdpi.comrsc.org These sensors often work by changing color (colorimetric) or fluorescence upon binding with a target analyte. mdpi.comrsc.org
The development of a chemical sensor often involves a receptor unit that selectively binds the target and a signaling unit that produces a measurable response. The pyridine scaffold can act as part of both units. For instance, a water-soluble pyridine-containing Schiff base has been synthesized to act as a colorimetric chemosensor that selectively detects silver ions (Ag+) in water, changing color from light yellow to red. rsc.org In other designs, pyridine-based fluorescent probes have been used as optical sensors to detect benzene (B151609) and fuel adulteration in gasoline through fluorescence quenching. mdpi.com
Conclusion and Future Research Directions
Summary of Key Research Findings for Halogenated Aminopyridines
Halogenated aminopyridines are a class of compounds that have garnered significant interest in medicinal chemistry, materials science, and organic synthesis. mdpi.com Their unique electronic and steric properties, arising from the presence of halogen and amino substituents on the pyridine (B92270) ring, make them versatile scaffolds. mdpi.com
Research has shown that aminopyridines are crucial structural motifs in a wide array of bioactive natural products and pharmacologically important molecules. mdpi.com The introduction of halogen atoms can significantly modify the physicochemical properties of the parent aminopyridine. For instance, halogens can influence the molecule's lipophilicity, which affects its membrane permeability, and can participate in halogen bonding, a directional non-covalent interaction that is increasingly utilized in crystal engineering and drug design. evitachem.comacs.org
Key findings in the study of halogenated aminopyridines include:
Intermolecular Interactions: The interplay of hydrogen bonds from the amino group and potential halogen bonds from the halogen substituents governs the supramolecular architecture of these compounds in the solid state. mdpi.com The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and sometimes the halogen atoms can act as acceptors. mdpi.com
Reactivity: The positions of the halogens and the amino group on the pyridine ring dictate the compound's reactivity. The electron-donating amino group and the electron-withdrawing nature of the pyridine nitrogen and halogens create a complex electronic environment, influencing the regioselectivity of further chemical transformations. nih.gov
Biological Relevance: Many halogenated pyridine derivatives exhibit a range of biological activities. The pyridine scaffold itself is present in numerous FDA-approved drugs. nih.gov Halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability.
A summary of key research areas for halogenated aminopyridines is presented in the table below.
| Research Area | Key Findings |
| Crystal Engineering | Halogen and hydrogen bonding direct the formation of specific supramolecular synthons. mdpi.com |
| Medicinal Chemistry | Halogenated aminopyridines are scaffolds for developing agents with diverse therapeutic potential. mdpi.comnih.gov |
| Organic Synthesis | They serve as versatile intermediates for creating more complex molecules through reactions like cross-coupling. mdpi.com |
| Materials Science | These compounds are explored for the development of functional organic materials. mdpi.comchemscene.com |
Prospects for Novel Synthetic Methodologies for 6-Bromo-3-iodo-5-methylpyridin-2-amine
The synthesis of polysubstituted pyridines like this compound often requires multi-step sequences. While specific literature detailing the synthesis of this exact compound is sparse, general methods for the synthesis of related halogenated aminopyridines can be adapted.
One common approach involves the sequential halogenation of a pre-functionalized aminopyridine. For instance, the synthesis of 2-Amino-5-Bromo-3-Iodopyridine has been reported, involving the iodination of 2-amino-5-bromopyridine (B118841). ijssst.info The conditions for such reactions, including temperature and the nature of the iodinating agent, are critical for achieving good yields. ijssst.info
Future synthetic strategies could focus on more efficient and regioselective methods. Promising directions include:
Directed Ortho-Metalation (DoM): Utilizing the directing ability of the amino group (or a protected form) to introduce the halogen atoms at specific positions.
Halogen Dance Reactions: The migration of a halogen atom to a different position on the pyridine ring under basic conditions could be exploited to access specific isomers.
Palladium-Catalyzed Cross-Coupling Reactions: While typically used to form C-C or C-N bonds, modifications of these methods could potentially be used for halogen introduction. For example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids has been demonstrated to be an effective way to build molecular complexity. mdpi.com
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters for hazardous or fast reactions, potentially improving yield and safety in halogenation processes.
A hypothetical synthetic route starting from a simpler pyridine is outlined below:
| Starting Material | Reaction Type | Intermediate/Product |
| 2-Amino-5-methylpyridine (B29535) | Bromination | 2-Amino-5-bromo-3-methylpyridine |
| 2-Amino-5-bromo-3-methylpyridine | Iodination | This compound |
| The regioselectivity of the final iodination step would be a critical challenge to overcome. |
Emerging Reactivity Patterns and Transformative Potentials
The compound this compound possesses multiple reactive sites, offering significant potential for chemical transformations. The differential reactivity of the C-I and C-Br bonds is a key feature. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Emerging reactivity patterns and their potential applications include:
Selective Cross-Coupling: The iodine at the 3-position can be selectively replaced via Suzuki, Sonogashira, or Buchwald-Hartwig coupling, leaving the bromine at the 6-position intact for subsequent transformations. This allows for the stepwise and controlled introduction of different substituents.
N-Functionalization: The amino group at the 2-position can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring.
Ring Transformations: Under certain conditions, highly substituted pyridines can undergo ring-opening and rearrangement reactions, providing access to other heterocyclic systems.
The transformative potential of this molecule lies in its ability to serve as a scaffold for the synthesis of complex molecules with tailored properties. For example, by sequentially coupling different aromatic or heteroaromatic groups at the 3- and 6-positions, libraries of compounds could be generated for screening in drug discovery programs.
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose. mdpi.comnih.govnih.gov
Applications of computational modeling for this compound include:
Structural and Electronic Analysis: Calculating the molecular geometry, electrostatic potential surface, and frontier molecular orbitals can provide insights into the molecule's reactivity and intermolecular interactions. mdpi.com
Reaction Mechanism Studies: DFT calculations can be used to model the transition states and intermediates of potential reactions, helping to predict the most likely products and optimize reaction conditions. nih.gov For instance, modeling the oxidative addition step in a palladium-catalyzed cross-coupling reaction could confirm the preferential reactivity of the C-I bond over the C-Br bond.
Property Prediction: Various physicochemical properties, such as pKa, solubility, and logP, can be predicted using computational methods. epa.gov These predictions are valuable in the early stages of drug design for assessing the druglikeness of a molecule.
The table below summarizes some predicted properties for the related isomer 5-Bromo-3-iodo-6-methylpyridin-2-amine. epa.gov
| Property | Predicted Value | Unit |
| Boiling Point | 295 | °C |
| Melting Point | 115 | °C |
| Water Solubility | 6.92e-4 | g/L |
| LogP (Octanol-Water) | 3.11 | - |
By using such computational tools, researchers can rationally design new derivatives of this compound with desired properties, reducing the need for extensive trial-and-error synthesis and testing.
Development of Next-Generation Catalysts and Functional Materials from Pyridine Scaffolds
Pyridine and its derivatives are not only important in pharmaceuticals but also serve as ligands in coordination chemistry and as building blocks for functional materials. nih.govchemscene.com The highly substituted nature of this compound makes it an attractive candidate for these applications.
Catalyst Development: The pyridine nitrogen and the amino group can coordinate to metal centers, making this compound a potential ligand for transition metal catalysts. nih.gov By attaching it to a solid support or incorporating it into a larger macromolecular structure, heterogeneous catalysts could be developed. These catalysts could find use in a variety of organic transformations. acs.org
Functional Materials: The ability of this molecule to participate in both hydrogen and halogen bonding makes it a promising building block for supramolecular materials, including liquid crystals and porous organic frameworks. The presence of heavy atoms (bromine and iodine) might also impart interesting photophysical properties, such as phosphorescence, which could be exploited in organic light-emitting diodes (OLEDs).
The development of materials from pyridine scaffolds is a rapidly growing field. The unique substitution pattern of this compound offers a platform for creating novel materials with precisely controlled structures and functions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-3-iodo-5-methylpyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and functional group protection. For bromination, N-bromosuccinimide (NBS) in acetonitrile is effective, while iodination may require metal-mediated halogen exchange (e.g., using CuI or Pd catalysts). Microwave-assisted synthesis (60–100°C, 30–60 min) improves yields by 15–20% compared to conventional heating . Solvent polarity (e.g., DMF vs. THF) and stoichiometric control of iodine sources are critical to minimize byproducts like dihalogenated species.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- 1H/13C NMR : Distinct aromatic proton signals (δ 6.8–7.5 ppm) and methyl group resonances (δ 2.3–2.5 ppm) confirm substitution patterns.
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 326.89 (M+H)+, with isotopic patterns confirming Br/I presence.
- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, highlighting bond angles and halogen interactions .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during halogenation in polyhalogenated pyridinamines?
- Methodological Answer :
- Directing Groups : Use –NH₂ or –OMe groups to steer halogenation to specific positions. For example, the amino group at C2 in pyridinamines directs electrophilic substitution to C3/C5 positions .
- Catalytic Systems : Pd(0)/Cu(I) catalysts enhance iodine incorporation at sterically hindered sites.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-halogenation .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The iodine atom’s lower electronegativity (vs. Br) increases oxidative addition efficiency with Pd catalysts.
- Molecular Dynamics : Simulate solvent-cage effects to optimize coupling conditions (e.g., DME/H₂O mixtures) .
Q. How to resolve contradictions in reported biological activities of halogenated pyridinamines?
- Methodological Answer :
- Structural-Activity Comparison : Tabulate substituent effects using similarity indices (e.g., fluorine vs. iodine at C3 alters steric bulk, impacting enzyme inhibition). ’s comparative tables guide such analyses .
- Assay Standardization : Control variables like cell line viability assays (MTT vs. resazurin) and purity validation (HPLC ≥95%) to reduce data variability.
- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate studies, identifying outliers due to synthetic impurities or unoptimized reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
